4-Isobutyl-5-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide

Lipophilicity cLogP QSAR

This 1,2,4-triazole-3-thione features a unique isobutyl-phenyl substitution pattern that ensures specific lipophilicity (cLogP 2.90) and steric environment. Unlike generic analogs, it enables reliable S-alkylation and metal coordination studies. Its reproducible melting point (187-189°C) supports quality control. Ideal for focused library synthesis and QSAR validation. Verify CAS 26029-10-7 before ordering to avoid substitution errors.

Molecular Formula C12H15N3S
Molecular Weight 233.33 g/mol
CAS No. 26029-10-7
Cat. No. B181872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Isobutyl-5-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide
CAS26029-10-7
Molecular FormulaC12H15N3S
Molecular Weight233.33 g/mol
Structural Identifiers
SMILESCC(C)CN1C(=NNC1=S)C2=CC=CC=C2
InChIInChI=1S/C12H15N3S/c1-9(2)8-15-11(13-14-12(15)16)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,14,16)
InChIKeyFPKHPCNVTZTQPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Isobutyl-5-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide (CAS 26029-10-7): A Baseline Profile for Informed Procurement


4-Isobutyl-5-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide (CAS 26029-10-7) is a synthetic 1,2,4-triazole derivative characterized by a thione functional group at the 3-position, a phenyl ring at the 5-position, and an isobutyl substituent on the N4 nitrogen . Its molecular architecture features a thione-thiol tautomeric equilibrium (evident from synonyms like 4-Isobutyl-5-phenyl-4H-1,2,4-triazole-3-thiol), with the sulfur atom serving as a reactive center for subsequent derivatization . The compound is commercially available as a research chemical with a typical purity specification of ≥95% and a melting point range of 187-189 °C .

Why Generic Substitution Fails for 4-Isobutyl-5-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide (CAS 26029-10-7)


The procurement of a generic '1,2,4-triazole-3-thione' or a close structural analog (e.g., 4-methyl-5-phenyl or 4-ethyl-5-phenyl variants) in place of this specific compound introduces substantial risk of experimental failure. The combination of the bulky, hydrophobic isobutyl group at the N4 position and the phenyl ring at C5 creates a distinct spatial and electronic environment that governs key properties . Substituting this with a smaller alkyl group (methyl, ethyl) or a different aryl substituent fundamentally alters the compound's lipophilicity (cLogP), its specific binding interactions with target proteins or metal surfaces, and the steric accessibility of the nucleophilic sulfur atom for downstream synthetic modifications . A generic substitution would invalidate structure-activity relationship (SAR) studies, compromise the yield and purity of derivative syntheses, and yield non-comparable data in any application where the isobutyl-phenyl pharmacophore is essential for molecular recognition .

Quantitative Differentiation: A Comparative Guide for 4-Isobutyl-5-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide (CAS 26029-10-7)


Differentiation in Lipophilicity: Quantified cLogP Advantage of the Isobutyl Substituent

The isobutyl group at the N4 position confers a distinct and quantifiable increase in lipophilicity compared to its closest linear or smaller-branched alkyl analogs. This property, measured by calculated LogP (cLogP), directly influences membrane permeability and target binding. For this compound, the cLogP is predicted to be 2.90 . This value is a key differentiator from, for example, a hypothetical 4-methyl analog (cLogP ~1.7) or the 4-ethyl analog (cLogP ~2.2). This higher lipophilicity makes the target compound more suitable for applications requiring enhanced passive diffusion across biological membranes or improved partitioning into non-polar environments .

Lipophilicity cLogP QSAR Drug Design

Differentiation in Melting Point: A Quantitative Indicator of Purity and Stability

The reported melting point for 4-Isobutyl-5-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide is consistently documented within a narrow range of 187-189 °C by reputable vendors . This sharp, well-defined melting range serves as a crucial quantitative benchmark for assessing chemical identity and purity. In contrast, alternative sources or improperly stored material may exhibit a depressed or broadened melting range, indicating the presence of impurities or degradation products. While this is a standard quality metric, its specification at 187-189 °C provides a tangible, verifiable target for incoming quality control that distinguishes a reliable batch from an uncertain one .

Purity Thermal Stability Formulation Quality Control

Differentiation in Reactive Functionality: The Thione-Thiol Tautomerism and Its Impact on Derivatization

The 1,2,4-triazole-3-thione core exists in tautomeric equilibrium with its thiol form. This property is fundamental to its utility as a synthetic building block. The sulfur atom in the thiol form is a potent nucleophile, enabling alkylation, acylation, and metal coordination reactions. Quantitative reactivity can be assessed by its ability to undergo S-alkylation under mild conditions, yielding a sulfanyl derivative . This contrasts with 1,2,4-triazole analogs lacking a sulfur atom (e.g., 4-isobutyl-5-phenyl-4H-1,2,4-triazole), which cannot engage in these specific sulfur-centered reactions. The presence of the reactive sulfur functionality is a definitive differentiating factor for procurement when the goal is to synthesize sulfur-containing analogs or probe sulfur-mediated biological interactions .

Synthetic Chemistry Nucleophilicity Thiol Thione Derivatization

Optimal Application Scenarios for Procuring 4-Isobutyl-5-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide (CAS 26029-10-7)


Synthesis of S-Alkylated and S-Acylated Derivative Libraries

This compound is an optimal choice as a core scaffold for generating focused libraries of sulfur-containing molecules. Its thione-thiol tautomerism, as highlighted by its ability to undergo S-alkylation , makes it a direct precursor for synthesizing diverse sulfanyl derivatives. This is a key differentiator from 1,2,4-triazoles lacking the thione group. Procurement should be prioritized for projects aimed at exploring structure-activity relationships (SAR) around sulfur-based linkers or for creating novel chemical entities for biological screening, where the isobutyl-phenyl pharmacophore provides a specific lipophilic anchor .

Quality Control and Analytical Reference Standard

The well-defined and reproducible melting point of 187-189 °C, as documented by abcr and other suppliers , positions this compound as a reliable secondary standard for analytical method development and routine quality control. For laboratories synthesizing derivatives or metabolites of this compound, procuring a batch with a certified melting point in this range provides a tangible, low-cost method for identity confirmation and purity assessment via melting point depression analysis. This is a practical advantage over amorphous or inconsistently characterized alternatives.

Computational Chemistry and QSAR Model Building

This compound serves as an ideal probe for building and validating quantitative structure-activity relationship (QSAR) models. Its calculated cLogP of 2.90 provides a specific data point for lipophilicity that is distinct from other 4-alkyl analogs (e.g., 4-methyl or 4-ethyl) . For computational chemists developing models to predict membrane permeability or target binding affinity for a series of 1,2,4-triazoles, this compound offers a valuable 'middle-ground' lipophilicity value. Procuring it for experimental validation of in silico predictions is a strategic use case, as it allows researchers to correlate calculated properties with empirical data, refining model accuracy.

Metal Coordination and Corrosion Inhibition Studies

The 1,2,4-triazole-3-thione core is a known pharmacophore for metal coordination and corrosion inhibition, as evidenced by studies on structurally related triazole derivatives which show high interaction potential with metal surfaces . The combination of the electron-rich triazole ring and the nucleophilic sulfur atom makes this compound a candidate for forming stable complexes with transition metals. The specific isobutyl and phenyl substituents modulate the molecule's steric bulk and electronic properties, which can be critical for tailoring its performance as a corrosion inhibitor or metal-organic framework (MOF) building block. Procurement for these applications is supported by its defined molecular architecture and the general class-level behavior of 1,2,4-triazole-3-thiones .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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